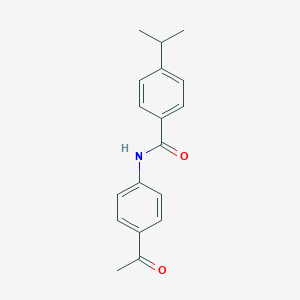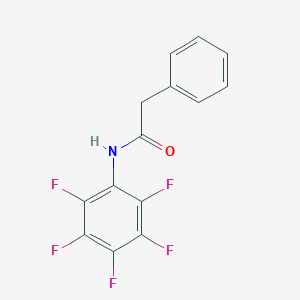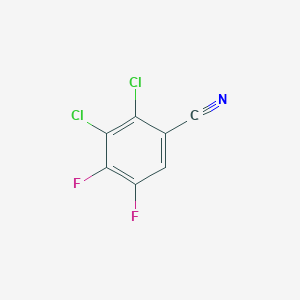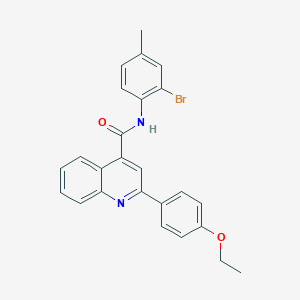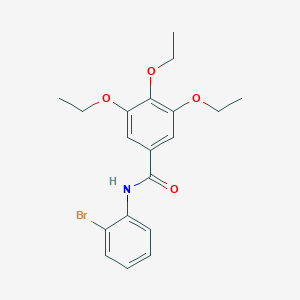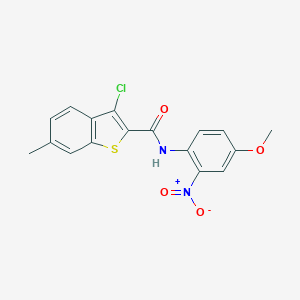![molecular formula C26H19BrN2O5 B186063 Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate CAS No. 5699-36-5](/img/structure/B186063.png)
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate, also known as BR-DIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as quinolines, which have been shown to possess a wide range of biological activities.
作用机制
The exact mechanism of action of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as histone deacetylases (HDACs) and topoisomerases, which are involved in DNA replication and transcription. It has also been shown to modulate the activity of various signaling pathways such as NF-kappaB and MAPK, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) by suppressing the expression of vascular endothelial growth factor (VEGF). In addition, it has been shown to modulate lipid metabolism by increasing the expression of genes involved in fatty acid oxidation.
实验室实验的优点和局限性
One of the advantages of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Finally, further studies are needed to elucidate the exact mechanism of action of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate and to optimize its pharmacokinetic properties for clinical use.
合成方法
The synthesis of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate involves the reaction of 2-(3-bromophenyl)quinoline-4-carboxylic acid with dimethyl 2-amino-3,5-dimethylbenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to esterification with succinic anhydride to obtain Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate.
科学研究应用
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate has been studied extensively for its potential therapeutic applications in various disease conditions such as cancer, inflammation, and metabolic disorders. It has been shown to possess anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
属性
CAS 编号 |
5699-36-5 |
|---|---|
产品名称 |
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate |
分子式 |
C26H19BrN2O5 |
分子量 |
519.3 g/mol |
IUPAC 名称 |
dimethyl 2-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H19BrN2O5/c1-33-25(31)16-10-11-19(26(32)34-2)23(13-16)29-24(30)20-14-22(15-6-5-7-17(27)12-15)28-21-9-4-3-8-18(20)21/h3-14H,1-2H3,(H,29,30) |
InChI 键 |
ACZISTULKWFPCG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




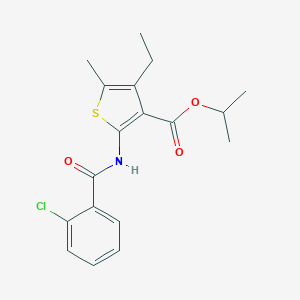
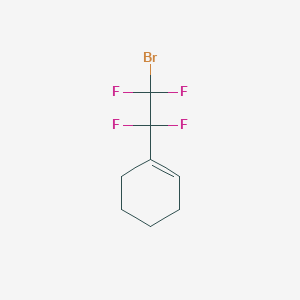

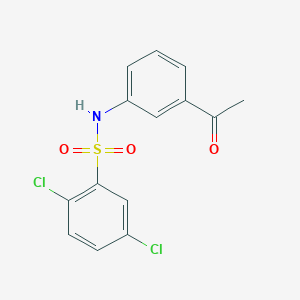
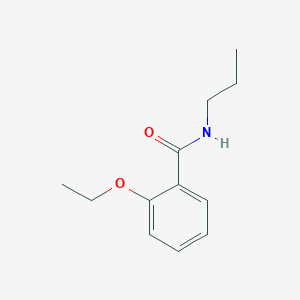
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
